molecular formula C26H31N5O4S2 B12141947 ethyl 4-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate

ethyl 4-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate

Cat. No.: B12141947
M. Wt: 541.7 g/mol
InChI Key: FFTVUCZDAOYGHV-SILNSSARSA-N
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Description

The compound you’ve described belongs to the class of indole derivatives. Indole is a heterocyclic system with a benzene ring fused to a pyrrole ring. It plays a crucial role in various synthetic drug molecules and natural products. The indole scaffold is found in compounds like lysergic acid diethylamide (LSD) and strychnine. Physically, indole derivatives are crystalline and colorless, often possessing specific odors .

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One possible synthetic route is as follows:

Industrial Production Methods:

While specific industrial production methods for this compound may not be widely documented, the synthetic routes mentioned above can serve as a starting point for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Indole derivatives can undergo various reactions, including:

  • Electrophilic substitution due to the excess π-electrons delocalization.
  • Oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Electrophilic substitution: Typically, strong electrophiles (e.g., halogens, nitro groups) are used.
  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
  • Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
  • Substitution: Various nucleophiles (e.g., amines, alkoxides).

Major Products:

The specific products formed depend on the reaction conditions and substituents present. For example, oxidation of the thiazolidinone ring could yield a sulfoxide or sulfone derivative.

Scientific Research Applications

Indole derivatives exhibit diverse biological activities:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antioxidant
  • Antimicrobial
  • Antitubercular
  • Antidiabetic
  • Antimalarial
  • Anticholinesterase activities

Mechanism of Action

The compound likely interacts with specific molecular targets and pathways, but detailed information on its mechanism of action would require further research.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, it’s essential to explore related indole derivatives to highlight its uniqueness.

Biological Activity

Ethyl 4-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex organic compound that exhibits significant biological activity. Its molecular formula is C24H30N4O3SC_{24}H_{30}N_{4}O_{3}S, and it features a unique combination of structural motifs that contribute to its pharmacological potential.

Structural Overview

The compound consists of several key structural components:

  • Piperazine Ring : A six-membered ring that enhances the compound's interaction with biological targets.
  • Pyrido-Pyrimidine Core : This bicyclic structure is known for its role in various biological activities, particularly in cancer therapeutics.
  • Thiazolidinone Moiety : This component is associated with multiple biological effects, including anti-inflammatory and antimicrobial properties.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties . It appears to inhibit specific cellular pathways involved in tumor growth. For instance, compounds with similar thiazolidinone structures have shown promising results against various cancer cell lines, including:

  • MCF-7 (breast cancer) : IC50 values around 3.2 µM.
  • A549 (lung cancer) : IC50 values around 8.4 µM.
    These findings indicate a potential for further exploration in cancer treatment strategies .

Antimicrobial Effects

The thiazolidinone derivatives have been reported to exhibit antimicrobial activity against a range of pathogens. Ethyl 4-{3... has shown effectiveness against:

  • Staphylococcus aureus : Significant inhibition at low concentrations.
    This antimicrobial action could be linked to the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Anti-inflammatory Activity

Research indicates that compounds with similar structural features may also exhibit anti-inflammatory effects . The thiazolidinone ring is known to modulate inflammatory responses, potentially making this compound a candidate for treating inflammatory diseases .

The mechanism by which ethyl 4-{3... exerts its biological effects likely involves interactions with various biological macromolecules:

  • DNA Interaction : Preliminary data suggest that the compound may bind to DNA, influencing gene expression and cellular proliferation.
  • Protein Targets : The compound may interact with proteins involved in cell signaling pathways, thereby modulating their activity and contributing to its anticancer and antimicrobial effects .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of thiazolidinone derivatives, including ethyl 4-{3... These studies highlight:

  • The importance of structural modifications in enhancing biological activity.
  • The potential for these compounds to serve as lead structures for drug development.

Table of Biological Activities

Activity TypeCell Line/PathogenIC50 Value (µM)Reference
AnticancerMCF-73.2
AnticancerA5498.4
AntimicrobialStaphylococcus aureusLow concentration
Anti-inflammatoryVariousNot specified

Properties

Molecular Formula

C26H31N5O4S2

Molecular Weight

541.7 g/mol

IUPAC Name

ethyl 4-[3-[(Z)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C26H31N5O4S2/c1-3-35-25(34)29-14-12-28(13-15-29)22-19(23(32)30-11-7-8-17(2)21(30)27-22)16-20-24(33)31(26(36)37-20)18-9-5-4-6-10-18/h7-8,11,16,18H,3-6,9-10,12-15H2,1-2H3/b20-16-

InChI Key

FFTVUCZDAOYGHV-SILNSSARSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C5CCCCC5

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C5CCCCC5

Origin of Product

United States

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